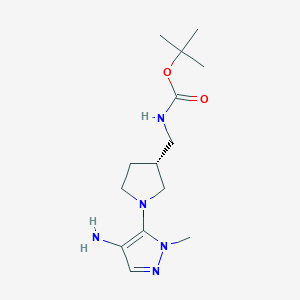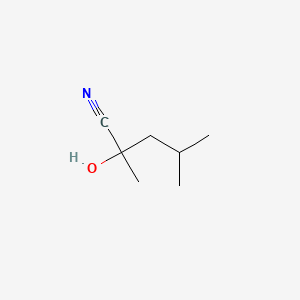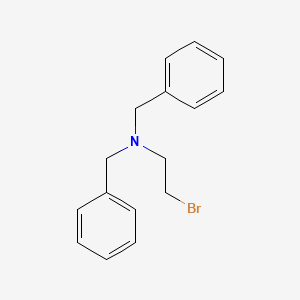
(R)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a pyrazole moiety and a tert-butyl carbamate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the pyrazole moiety, and the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include various amines, alkyl halides, and carbamates, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the pyrazole ring could produce partially or fully hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.
Mechanism of Action
The mechanism of action of ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, ®-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate stands out due to its unique combination of a pyrrolidine ring, pyrazole moiety, and tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H25N5O2 |
|---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl N-[[(3R)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-7-10-5-6-19(9-10)12-11(15)8-17-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,16,20)/t10-/m1/s1 |
InChI Key |
ZVBRSCOYJDDSQV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C2=C(C=NN2C)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)


![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)

![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)






![(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B8752033.png)

